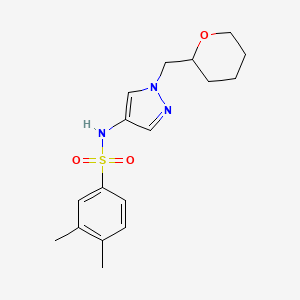

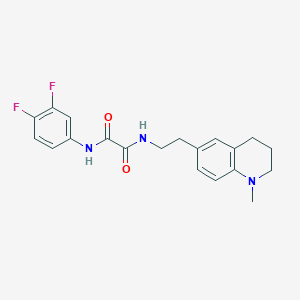

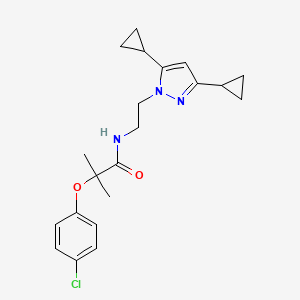

![molecular formula C11H10ClN3O2S2 B2987915 3-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097897-94-2](/img/structure/B2987915.png)

3-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Electrochromic Properties and Applications

- Electrochromic Polymers : Compounds related to 1,2,5-thiadiazole have been used in the synthesis of electrochromic polymers. For example, Wu & Li (2016) explored the electrochromic characteristics of indene and benzothiadiazole-based poly(2,5-dithienylpyrrole) derivatives, highlighting their potential in electrochromic devices (ECDs) due to their color change capabilities and high transmittance modulation (Wu & Li, 2016).

Organic Electronics and Photovoltaics

- Organic Field-Effect Transistors : The incorporation of thiophene and benzothiadiazole structures, similar to the queried compound, has been shown to influence the performance of organic semiconducting small molecules. Bulumulla et al. (2018) reported on thieno[3,2-b]pyrrole-benzothiadiazole small molecules, which demonstrated significant potential in thin-film transistor devices (Bulumulla et al., 2018).

Synthesis and Reactivity in Organic Chemistry

- Synthetic Applications : The structure of the compound is similar to benzothiadiazoles, which have been employed in various synthetic routes. For instance, Abadleh et al. (2021) investigated thiophene ring-opening reactions to synthesize 1,3,4-thiadiazoline-(condensed) pyridone hybrids, illustrating the reactivity and potential synthetic applications of these compounds (Abadleh et al., 2021).

Polymer Science and Material Development

- Conjugated Systems for Electronics : The related chemical structures have been used to develop low band gap donor-acceptor conjugated systems. Savitha et al. (2017) focused on cyanothiophene and benzothiadiazole units to create derivatives for electronic applications, demonstrating the versatility of these compounds in material science (Savitha et al., 2017).

properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2S2/c12-9-2-1-8(18-9)11(16)15-4-3-7(6-15)17-10-5-13-19-14-10/h1-2,5,7H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOCRQSVCCQLJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

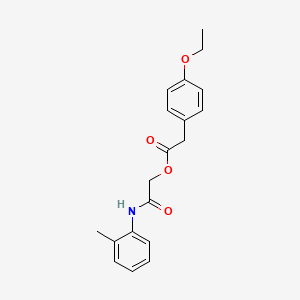

![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)

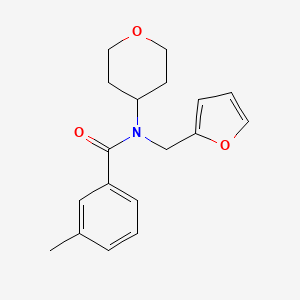

![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)

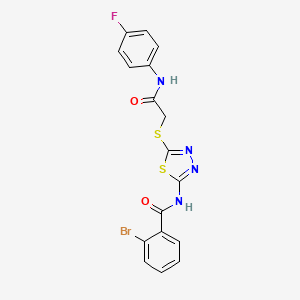

![5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2987849.png)

![3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2987853.png)